4-{2-[(Dichloromethyl)silyl]ethyl}pyridine
Description
4-{2-[(Dichloromethyl)silyl]ethyl}pyridine is a pyridine derivative featuring a dichloromethylsilyl group attached to the 4-position of the pyridine ring via an ethyl linker. The dichloromethylsilyl substituent (Cl₂CH₃Si-) introduces significant steric and electronic effects, making this compound distinct from simpler silyl-substituted pyridines.
Its dichloromethyl group may confer higher electrophilicity compared to alkylsilyl analogs, influencing its behavior in cross-coupling or Lewis acid-catalyzed reactions .
Properties
CAS No. |
74639-18-2 |
|---|---|
Molecular Formula |
C8H9Cl2NSi |
Molecular Weight |
218.15 g/mol |
InChI |
InChI=1S/C8H9Cl2NSi/c9-8(10)12-6-3-7-1-4-11-5-2-7/h1-2,4-5,8H,3,6H2 |
InChI Key |
FIKOCJAELMHQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC[Si]C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine typically involves the reaction of 2-chloromethylpyridine with dichloromethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction, as the dichloromethylsilyl group is sensitive to hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(Dichloromethyl)silyl]ethyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The chlorine atoms in the dichloromethylsilyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine is a silane derivative of pyridine that has garnered attention in various scientific research applications. Its unique structure allows it to participate in diverse chemical reactions and serves as a precursor for synthesizing other complex molecules. This article explores its applications in medicinal chemistry, material science, and catalysis, supported by data tables and case studies.
Anticancer Agents
This compound has been investigated for its potential as an anticancer agent. Research indicates that modifications of pyridine derivatives can lead to compounds with significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain pyridine-based compounds exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Several derivatives of pyridine have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the silyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes .
Neurological Disorders
Recent studies have focused on the role of pyridine derivatives in treating neurological disorders. Compounds similar to this compound have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions like depression and anxiety disorders .
Polymer Synthesis
In material science, this compound serves as a silane coupling agent in the synthesis of polymer composites. Its ability to bond with both organic and inorganic materials enhances the mechanical properties of the resulting composites. This application is particularly relevant in the development of high-performance materials used in aerospace and automotive industries .
Coatings and Adhesives
The compound is utilized in formulating advanced coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. The incorporation of silyl groups improves the durability and performance of coatings, making them suitable for harsh conditions .
Catalytic Reactions
This compound has been employed as a catalyst or catalyst precursor in various organic transformations. Its unique electronic properties facilitate reactions such as cross-coupling and condensation reactions, which are essential in synthetic organic chemistry .
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Selective toxicity towards cancer cells |
| Antimicrobial activity | Effective against bacteria and fungi | |
| Neurological disorders | Modulation of neurotransmitter systems | |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
| Coatings and adhesives | Improved durability and performance | |
| Catalysis | Organic transformations | Facilitates cross-coupling and condensation |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the synthesis of various pyridine derivatives, including this compound, assessing their cytotoxic effects on human cancer cell lines. The results indicated that specific structural modifications led to increased potency against breast cancer cells, suggesting a viable pathway for drug development .
Case Study 2: Polymer Composite Development
In a collaborative research project between universities, researchers utilized this compound as a coupling agent to enhance the properties of epoxy resins. The resulting composites exhibited improved tensile strength and thermal stability compared to traditional formulations, demonstrating the compound's utility in advanced material applications .
Mechanism of Action
The mechanism of action of 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine involves its interaction with molecular targets through its dichloromethylsilyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 4-{2-[(Dichloromethyl)silyl]ethyl}pyridine with key analogs, focusing on substituents, molecular properties, and applications:
Key Observations:
- Substituent Effects: The dichloromethyl group on silicon in the target compound increases electron-withdrawing effects compared to trimethylsilyl or triethylsilyl groups.
- Positional Influence : Silyl groups at the 4-position (as in the target compound) may offer steric advantages in catalysis compared to 3-position analogs, which could hinder substrate access .
- Halogen vs. Alkyl Silyl Groups : Halogenated silyl groups (e.g., Cl₂CH₃Si-) are less common than alkylsilyl analogs but provide unique reactivity profiles, such as increased stability toward hydrolysis or enhanced directing effects in cross-coupling .
Spectroscopic and Physical Properties
- Trimethylsilyl derivatives : Often liquids or low-melting solids (e.g., triethylsilyl pyridines in are described as oils) .
- Halogenated silyl analogs : Likely higher melting points due to increased polarity (e.g., 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine has a molecular weight >300 g/mol, suggesting solid-state stability) .
Spectroscopic Data :
- ¹H NMR : Silyl-ethyl groups typically show upfield shifts for methylene protons (δ ~0.5–1.5 ppm) due to shielding by silicon. In contrast, dichloromethyl groups may deshield adjacent protons, leading to δ ~2.5–3.5 ppm .
- IR Spectroscopy: Si-Cl stretches (550–600 cm⁻¹) and Si-C stretches (~700–800 cm⁻¹) are diagnostic for the target compound, distinguishing it from alkylsilyl analogs .
Biological Activity
4-{2-[(Dichloromethyl)silyl]ethyl}pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a dichloromethylsilyl group, has been investigated for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with a dichloromethylsilyl group, which is thought to influence its biological activity.
Anticancer Properties
Research indicates that derivatives of pyridine, including this compound, may exhibit significant anticancer properties. A study highlighted that certain pyridine derivatives can inhibit the proliferation of cancer cells by modulating pathways involved in cell cycle regulation and apoptosis. Specifically, compounds with similar structures have been shown to affect the secretion of Vascular Endothelial Growth Factor (VEGF), thereby impacting angiogenesis and tumor growth .
Anti-inflammatory Effects
Pyridine derivatives have also been studied for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These compounds may reduce inflammation in various models, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various bacterial strains. Preliminary findings suggest that this compound exhibits bactericidal activity, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of pyridine derivatives:
- Anticancer Activity : In a study examining the effects of substituted pyridines on cancer cell lines, it was found that certain modifications to the pyridine ring enhanced cytotoxicity against breast cancer cells. The study utilized MTT assays to quantify cell viability after treatment with various concentrations of the compound .
- Inflammation Model : Another research project investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that administration of the compound significantly reduced swelling compared to controls, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing effective inhibition at low concentrations .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
